1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a benzo[d][1,3]dioxol-5-yl group at position 1 and a 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety at position 3. This structural combination integrates a heterocyclic lactam (pyrrolidin-2-one) with pharmacologically relevant aromatic systems. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common bioisostere in medicinal chemistry, often enhancing metabolic stability and binding affinity .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7/c1-27-17-6-12(7-18(28-2)20(17)29-3)21-23-22(32-24-21)13-8-19(26)25(10-13)14-4-5-15-16(9-14)31-11-30-15/h4-7,9,13H,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVZKSOUYTYMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzo[d][1,3]dioxole moiety linked to a pyrrolidinone structure through an oxadiazole ring. The presence of multiple methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological interactions.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Anticancer Activity : Many derivatives of oxadiazoles have shown promising anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Antimicrobial Effects : The presence of dioxole and oxadiazole rings is associated with antimicrobial activity against various pathogens.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to modulate inflammatory pathways.
Biological Activity Data
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Anticancer Activity in HL-60 Cells : A study demonstrated that derivatives similar to the target compound significantly reduced cyclin B1 and CDK1 expression in HL-60 cells, indicating a potential mechanism for inducing cell cycle arrest and apoptosis (IC50 values were noted) .
- Antimicrobial Screening : Compounds structurally related to the target compound were tested against various bacterial strains. Results showed effective inhibition at low concentrations, suggesting strong antimicrobial potential .
- Inflammatory Response Modulation : Research indicated that certain derivatives could reduce pro-inflammatory cytokines in vitro, hinting at their potential use in treating inflammatory diseases .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds containing the oxadiazole structure. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Testing : Compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one have shown significant cytotoxicity against glioblastoma cells (LN229) through assays that measure cell viability and apoptosis induction .
- Molecular Docking Studies : In silico studies suggest that these compounds interact effectively with target proteins involved in cancer progression. Molecular docking simulations have indicated favorable binding affinities for key enzymes associated with tumor growth .
Anti-Diabetic Properties
The compound's structural features suggest potential applications in managing diabetes:
- Glucose Regulation : Similar oxadiazole derivatives have demonstrated the ability to lower glucose levels in model organisms like Drosophila melanogaster, indicating their potential as anti-diabetic agents .
- Mechanistic Insights : These compounds may enhance insulin sensitivity or inhibit glucose absorption in the intestines. Further studies are needed to elucidate the exact mechanisms at play.
Synthetic Applications
The synthesis of this compound involves multi-step reactions that can be adapted for creating other bioactive compounds:
- Starting Materials : The synthesis typically begins with readily available phenolic compounds and hydrazides.
- Reaction Conditions : Controlled conditions such as temperature and pH are crucial for optimizing yield and purity.
- Characterization Techniques : Products are characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and assess purity.
Case Studies
Several case studies illustrate the efficacy of similar compounds:
Comparison with Similar Compounds
Pyrrolidin-2-one Derivatives
Structural and Functional Analogues
Key Observations
- The target compound’s 1,2,4-oxadiazole substituent differentiates it from the thiazole-containing analogues in and .
- The trimethoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability relative to the dimethoxybenzyl group in ’s orexin antagonist, which could shift pharmacological targets .
Benzo[d][1,3]dioxol-5-yl-containing Compounds
| Compound Name | Core Structure | Key Substituents | Activity | Reference |
|---|---|---|---|---|
| Target Compound | Pyrrolidin-2-one | 1,2,4-oxadiazole-trimethoxyphenyl | — | — |
| 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole | Pyrazole | tert-butyl; carbohydrazide | Anticonvulsant (GABA modulation) | |
| 3-{1-(Benzo[1,3]dioxol-5-ylmethyl)-1H-tetrazol-5-ylmethyl}-8-methyl-1H-quinolin-2-one | Quinolinone | Tetrazole; pyrrolidinyl | Not specified (hypothesized: kinase inhibition) |
Key Observations
- The quinolinone core in ’s compound introduces a planar aromatic system absent in the target compound, which could favor intercalation-based mechanisms .
Oxadiazole and Trimethoxyphenyl Analogues
While the provided evidence lacks direct comparators, the 3,4,5-trimethoxyphenyl group is prevalent in microtubule-targeting agents (e.g., combretastatin analogues).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
